

Spectroscopic Profile of 2-Nitropentane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitropentane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Nitropentane** ($C_5H_{11}NO_2$), a secondary nitroalkane. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy profiles, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Nitropentane**.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	$C_5H_{11}NO_2$	[1][2]
Molecular Weight	117.15 g/mol	[1]
Major Mass Peaks (m/z)	43 (Base Peak), 71, 41	[1]

Table 2: Infrared (IR) Spectroscopy Data

Vibration Type	Wavenumber Range (cm ⁻¹)	Intensity
N-O Asymmetric Stretch	1550 - 1475	Strong
N-O Symmetric Stretch	1360 - 1290	Strong
C-H Stretch (alkane)	2960 - 2870	Strong
C-H Bend (alkane)	1465 - 1370	Medium

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹H NMR data is predicted using standard simulation software and has not been experimentally verified. Actual experimental values may vary.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH(NO ₂)-	~ 4.4 - 4.6	Sextet	~ 6.5
-CH ₂ -CH(NO ₂)-	~ 1.8 - 2.0	Multiplet	-
-CH ₂ -CH ₃	~ 1.3 - 1.5	Sextet	~ 7.4
-CH(NO ₂)-CH ₃	~ 1.5 - 1.6	Doublet	~ 6.8
-CH ₂ -CH ₃	~ 0.9 - 1.0	Triplet	~ 7.4

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹³C NMR data is predicted using standard simulation software and has not been experimentally verified. Actual experimental values may vary.

Carbon Assignment	Chemical Shift (δ , ppm)
-CH(NO ₂)-	~ 85 - 90
-CH ₂ -CH(NO ₂)-	~ 30 - 35
-CH ₂ -CH ₃	~ 18 - 22
-CH(NO ₂)-CH ₃	~ 15 - 20
-CH ₂ -CH ₃	~ 13 - 15

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is utilized.
- Sample Preparation: A dilute solution of **2-Nitropentane** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- Gas Chromatography (GC) Method:
 - Injector: Split/splitless injector, typically in split mode with a high split ratio.
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Mass Spectrometry (MS) Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 35 - 200.
- Ion Source Temperature: 230 °C.
- Interface Temperature: 280 °C.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: As a liquid, **2-Nitropentane** can be analyzed neat. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

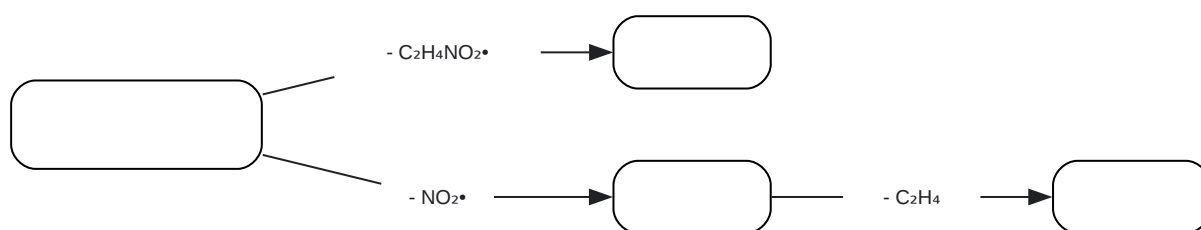
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **2-Nitropentane** is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment.
- Spectral Width: A spectral width of approximately 12 ppm is used.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8 to 16 scans.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: A spectral width of approximately 220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

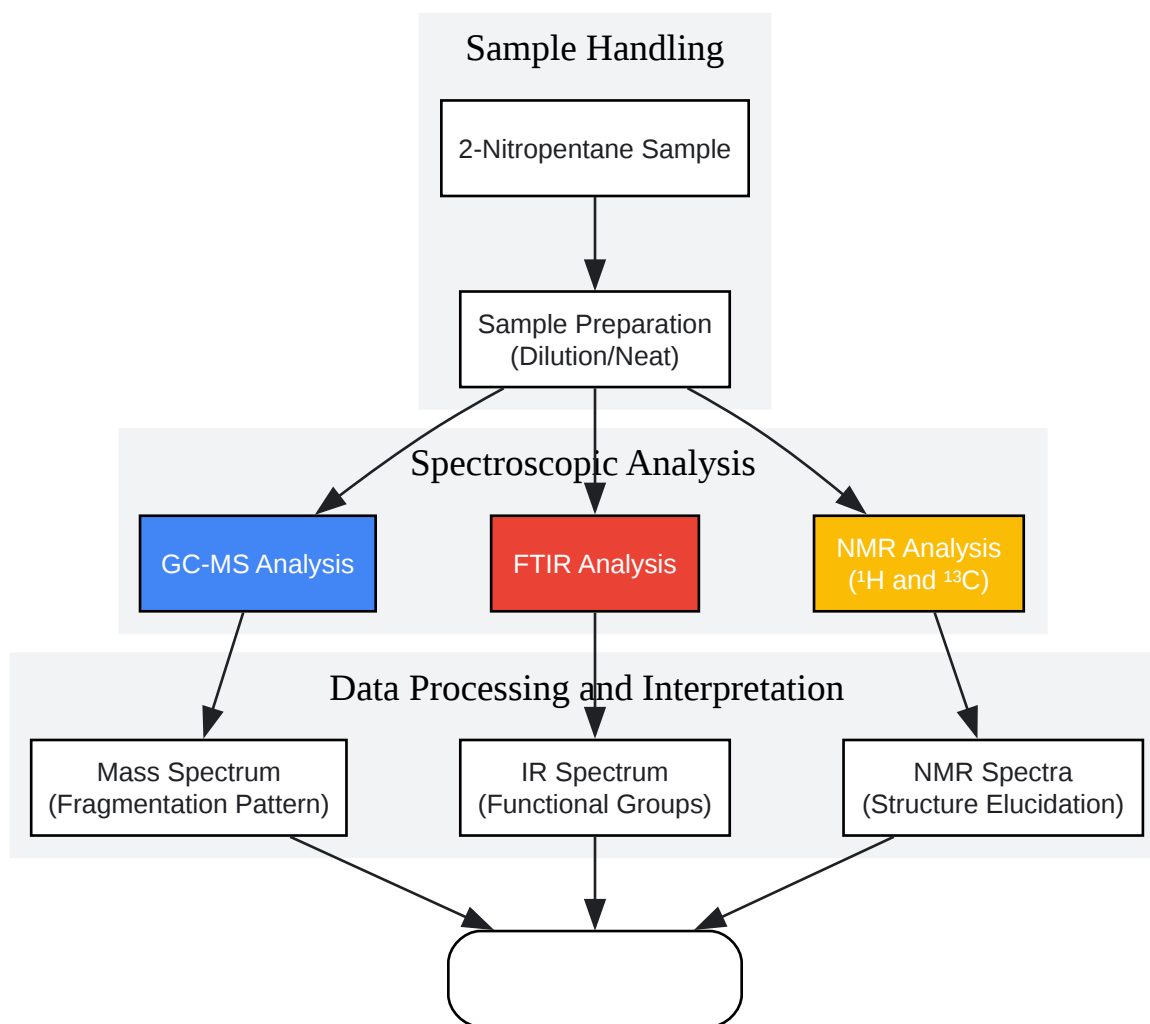
Visualizations

The following diagrams illustrate key spectroscopic pathways and workflows.



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Figure 1: Proposed mass fragmentation pathway of **2-Nitropentane**.



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Figure 2: General workflow for the spectroscopic analysis of **2-Nitropentane**.

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References

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